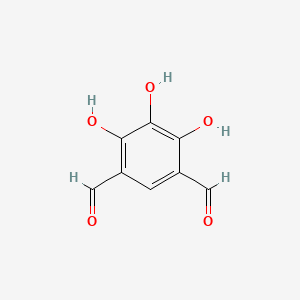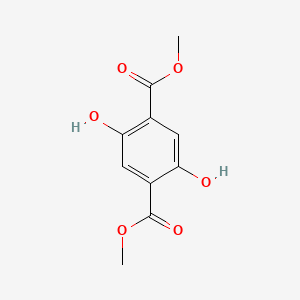
(E)-5-methylhex-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-methylhex-3-enoic acid is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Labeling
- Labeling and Synthesis Techniques : A novel method for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids has been developed, which is essential for synthesizing 14C-labeled compounds of this type. This advancement is significant for research involving labeled compounds (Jessen, Selvig, & Valsborg, 2001).
Photoisomerization Studies
- Photoisomerization Research : Studies on the photoisomerizations of protonated 5-methylhex-3-en-2-one and related compounds have been conducted. These studies provide insights into the behavior of such compounds under light exposure, revealing details about isomerization and transformation processes (Childs et al., 1983).
Enantioselective Synthesis
- Enantioselective Synthesis Applications : The compound has been used in the enantioselective synthesis of related compounds. For example, a method for synthesizing (S)-(+)-3-aminomethyl-5-methylhexanoic acid involves asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt (Burk et al., 2003).
Chemical Reactions and Rearrangements
- Chemical Rearrangements in Acylation and Lactonisation : The compound has been involved in studies observing skeletal rearrangements during the lactonisation and intramolecular acylation of branched-chain and cyclic alkenoic acids (Ansell, Emmett, & Grimwood, 1969).
Mass Spectrometry and Fragmentation Studies
- Mass Spectra Analysis : Mass spectra of δ-lactones derived from similar acids have been determined, providing insights into the fragmentation patterns of these compounds and aiding in the understanding of their chemical properties (Urbach, Stark, & Nobuhara, 1972).
Determining Molecular Configuration
- Determining Molecular Configuration : Studies have been conducted on the catalytic hydrogenation of related compounds to determine their molecular configuration. This research is crucial for understanding the stereochemistry of these molecules (Crombie, Jenkins, & Roblin, 1975).
Biosynthesis Studies
- Biosynthesis Research : The biosynthesis of 2-amino-4-methylhex-4-enoic acid in certain plant species has been investigated, revealing important insights into the natural synthesis pathways of these compounds (Fowden & Mazelis, 1971).
Pharmaceutical Synthesis
- Applications in Pharmaceutical Synthesis : The compound has been studied in the context of metabolic synthesis of pharmaceuticals, such as the anti-inflammatory drug indomethacin (Gillard & Belanger, 1987).
Amino Acid Studies
- Amino Acid Research : Research has been done on novel amino acids from certain plant species, where 2-amino-4-methylhex-4-enoic acid plays a significant role (Fowden, 1968).
Pheromone Synthesis
- Pheromone Synthesis : The synthesis of 3-methylhept-2(Z)-enoic acid, a sex pheromone of the dry bean beetle, demonstrates the application of (E)-5-methylhex-3-enoic acid in the field of entomology and pheromone research (Pinsker, Tsiklauri, & Grigor'eva, 1999).
Studies in Stereochemistry
- Stereochemistry and Synthesis : Research into the stereospecific synthesis of (Z) or (E)-3-methylalk-2-enoic acids has provided valuable insights into the stereochemistry of these molecules (Abarbri, Parrain, & Duchěne, 1995).
Inhibition in Pheromone Biosynthesis
- Pheromone Biosynthesis Inhibition : Studies show that certain acids interfere with the production of components of the Spodoptera littoralis sex pheromone blend, demonstrating the compound's potential role in biochemistry and insect control (Gosalbo et al., 1992).
Synthesis of Luminescent Molecular Crystals
- Luminescent Crystal Synthesis : Research has been conducted on the synthesis of organic compounds related to this compound for use in creating stable luminescent molecular crystals (Zhestkij et al., 2021).
Rh(II)-Catalyzed Cyclization Chemistry
- Cyclization Chemistry : The Rh(II)-catalyzed reaction of the E-isomer of a related diazo compound has been studied, leading to the formation of 1,3-dioxoles, which is significant for understanding cyclization chemistry (Padwa, Boonsombat, & Rashatasakhon, 2007).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of (E)-5-methylhex-3-enoic acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product. The key steps in this synthesis pathway include the preparation of a suitable starting material, the introduction of a double bond at the desired position, and the oxidation of the resulting intermediate to form the carboxylic acid functional group.", "Starting Materials": ["5-methylhex-3-en-1-ol", "sodium hydride", "iodoethane", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "diethyl ether", "dichloromethane"], "Reaction": ["Step 1: Conversion of 5-methylhex-3-en-1-ol to 5-methylhex-3-en-1-yl iodide using iodine and sodium hydride in diethyl ether", "Step 2: Reaction of 5-methylhex-3-en-1-yl iodide with sodium borohydride in dichloromethane to form (E)-5-methylhex-3-en-1-ol", "Step 3: Conversion of (E)-5-methylhex-3-en-1-ol to (E)-5-methylhex-3-enoic acid through a two-step oxidation process involving acetic anhydride and sodium hydroxide followed by hydrochloric acid and sodium sulfate to isolate the final product." ] } | |
Número CAS |
59320-76-2 |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
5-methylhex-3-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9) |
Clave InChI |
CIBMDQOEVWDTDT-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)/C=C/CC(=O)O |
SMILES |
CC(C)C=CCC(=O)O |
SMILES canónico |
CC(C)C=CCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


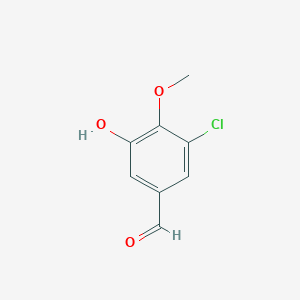
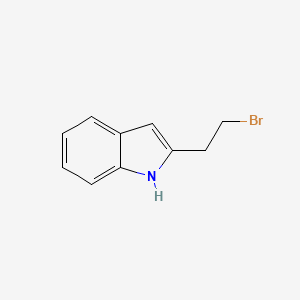
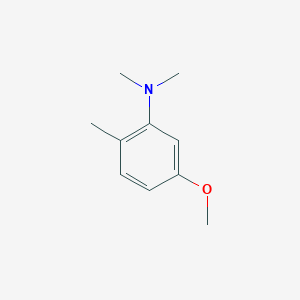






![5,11-Diphenylindolo[3,2-b]carbazole](/img/structure/B3178459.png)
